1-(Thiophen-2-yl)ethanone O-methyl oxime
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Overview
Description
2-Acetylthiophene O-methyloxime is a chemical compound with the molecular formula C₇H₉NOS and a molecular weight of 155.22 g/mol . It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 2-Acetylthiophene O-methyloxime, can be achieved through various methods. Some common synthetic routes include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as sulfurizing agents.
Fiesselmann Synthesis: This involves the reaction of α-haloketones with thiourea to form thiophene derivatives.
Hinsberg Synthesis: This method involves the reaction of α-haloketones with thiourea to form thiophene derivatives.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Acetylthiophene O-methyloxime can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2-Acetylthiophene O-methyloxime may yield sulfoxides or sulfones, while reduction may yield thiol derivatives.
Scientific Research Applications
2-Acetylthiophene O-methyloxime has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Acetylthiophene O-methyloxime involves its interaction with molecular targets and pathways in biological systems. Thiophene derivatives are known to interact with various enzymes and receptors, modulating their activity. For example, oximes are known to reactivate the enzyme acetylcholinesterase (AChE), which is inhibited by organophosphate compounds . This reactivation is achieved through the nucleophilic attack of the oxime group on the phosphorylated enzyme, leading to the removal of the phosphate group and restoration of enzyme activity .
Comparison with Similar Compounds
2-Acetylthiophene O-methyloxime can be compared with other thiophene derivatives, such as:
2-Butylthiophene: Used as a raw material in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene framework.
The uniqueness of 2-Acetylthiophene O-methyloxime lies in its specific structure and the presence of the O-methyloxime group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H9NOS |
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Molecular Weight |
155.22 g/mol |
IUPAC Name |
(Z)-N-methoxy-1-thiophen-2-ylethanimine |
InChI |
InChI=1S/C7H9NOS/c1-6(8-9-2)7-4-3-5-10-7/h3-5H,1-2H3/b8-6- |
InChI Key |
MVULPIMMDLDKBD-VURMDHGXSA-N |
Isomeric SMILES |
C/C(=N/OC)/C1=CC=CS1 |
Canonical SMILES |
CC(=NOC)C1=CC=CS1 |
Origin of Product |
United States |
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